molecular formula C20H30O4 B1243168 schizostatin E

schizostatin E

Cat. No.: B1243168
M. Wt: 334.4 g/mol
InChI Key: XNZYMBLMYICBGE-ABTLALLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

schizostatin E is a novel squalene synthase inhibitor produced by the mushroom Schizophyllum commune. It has garnered significant attention due to its potent inhibitory effects on squalene synthase, an enzyme crucial in the biosynthesis of sterols, including cholesterol . This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of schizostatin involves a highly regio- and stereoselective coupling reaction of an allylic bromide with an organocopper reagent to acetylenedicarboxylate . The Z-isomer of schizostatin was also synthesized using the stereoselective syn-addition of an organocopper reagent to acetylenedicarboxylate .

Industrial Production Methods: schizostatin E is produced industrially through microbial fermentation. The mycelia of Schizophyllum commune SANK 17785 are inoculated into a seed medium containing yeast extract and fresh potato. The seed culture is incubated, followed by transfer to larger fermentation vessels. The production of schizostatin begins around day 2 of fermentation .

Chemical Reactions Analysis

Types of Reactions: schizostatin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(E)-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]but-2-enedioic acid

InChI

InChI=1S/C20H30O4/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18(20(23)24)14-19(21)22/h8,10,12,14H,5-7,9,11,13H2,1-4H3,(H,21,22)(H,23,24)/b16-10+,17-12+,18-14+

InChI Key

XNZYMBLMYICBGE-ABTLALLYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C\C(=O)O)/C(=O)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC(=O)O)C(=O)O)C)C)C

Synonyms

schizostatin

Origin of Product

United States

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